molecular formula C29H29N5O3 B11278670 2-amino-1-(4-butoxyphenyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-butoxyphenyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B11278670
M. Wt: 495.6 g/mol
InChI Key: GGIWMULWDUPZQD-UHFFFAOYSA-N
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Description

2-AMINO-1-(4-BUTOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

2-amino-1-(4-butoxyphenyl)-N-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H29N5O3/c1-3-4-17-37-21-15-13-20(14-16-21)34-27(30)25(26-28(34)33-23-11-7-6-10-22(23)32-26)29(35)31-18-19-9-5-8-12-24(19)36-2/h5-16H,3-4,17-18,30H2,1-2H3,(H,31,35)

InChI Key

GGIWMULWDUPZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-BUTOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-butoxyphenylamine and 2-methoxybenzylamine. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-BUTOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-AMINO-1-(4-BUTOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-BUTOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-1-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE
  • 2-AMINO-1-(4-ETHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-AMINO-1-(4-BUTOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

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